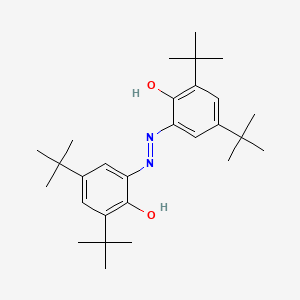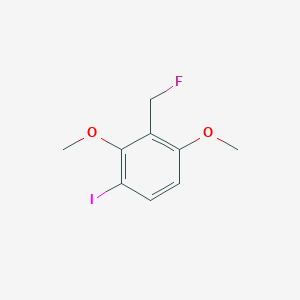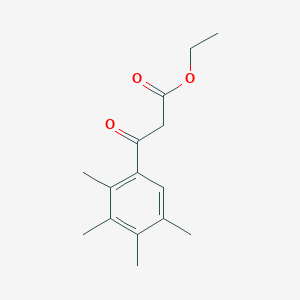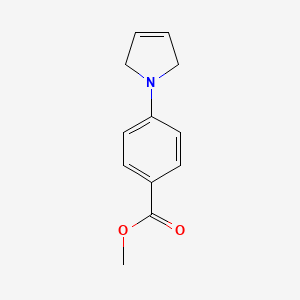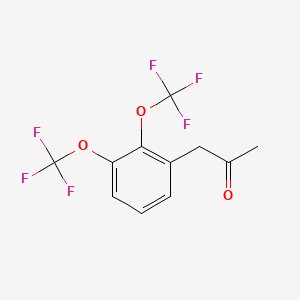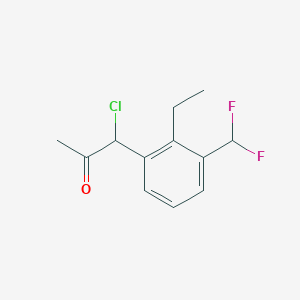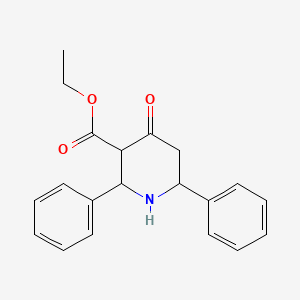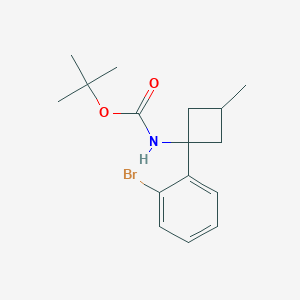
tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a methylcyclobutyl group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate typically involves the reaction of bromoaniline with tert-butyl chloroformate in the presence of a base such as sodium carbonate. The reaction proceeds through a transesterification process, resulting in the formation of the desired carbamate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
化学反応の分析
Types of Reactions
tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromophenyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis results in the formation of the corresponding amine .
科学的研究の応用
tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
tert-Butyl (1-(2-bromophenyl)ethyl)carbamate: Similar in structure but with an ethyl group instead of a methylcyclobutyl group.
tert-Butyl (2-bromophenyl)carbamate: Lacks the cyclobutyl group, making it less sterically hindered.
Uniqueness
tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate is unique due to the presence of the methylcyclobutyl group, which introduces additional steric hindrance and conformational rigidity. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
特性
CAS番号 |
2055840-57-6 |
|---|---|
分子式 |
C16H22BrNO2 |
分子量 |
340.25 g/mol |
IUPAC名 |
tert-butyl N-[1-(2-bromophenyl)-3-methylcyclobutyl]carbamate |
InChI |
InChI=1S/C16H22BrNO2/c1-11-9-16(10-11,12-7-5-6-8-13(12)17)18-14(19)20-15(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,18,19) |
InChIキー |
TWODIVVZWLNEJA-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C1)(C2=CC=CC=C2Br)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


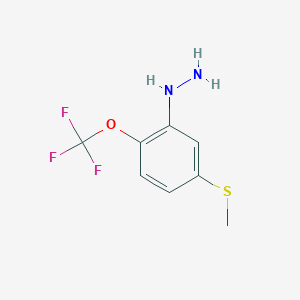
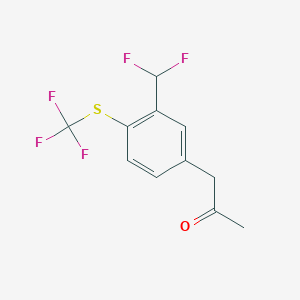
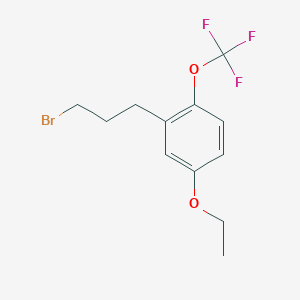
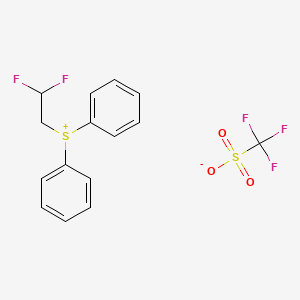


![(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)
